N-[2-(1-hydroxyethyl)phenyl]propanamide
Description
N-[2-(1-Hydroxyethyl)phenyl]propanamide is a propanamide derivative featuring a phenyl ring substituted with a hydroxyethyl group at the ortho position, linked to a propanamide moiety.
Properties
IUPAC Name |
N-[2-(1-hydroxyethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOAGBLNHNXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156642-43-1 | |
| Record name | N-[2-(1-hydroxyethyl)phenyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-hydroxyethyl)phenyl]propanamide typically involves the reaction of 2-(1-hydroxyethyl)aniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-hydroxyethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-[2-(1-oxoethyl)phenyl]propanamide.
Reduction: Formation of N-[2-(1-hydroxyethyl)phenyl]propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(1-hydroxyethyl)phenyl]propanamide has been investigated for its role as a pharmacological agent due to its structural characteristics that allow interaction with biological targets.
1.1. GPR88 Agonism
Recent studies have highlighted the compound's potential as a GPR88 agonist. GPR88 is a receptor implicated in the modulation of neuropsychiatric disorders, including addiction and anxiety. The compound's ability to activate GPR88 could lead to novel treatments for alcohol dependence and other related conditions. For instance, a study demonstrated that derivatives of this compound significantly reduced alcohol self-administration in animal models without affecting locomotor activity .
1.2. Antidepressant and Anxiolytic Effects
Research indicates that this compound may exhibit antidepressant and anxiolytic properties. In preclinical trials, administration of the compound resulted in reduced immobility time in forced swim tests, suggesting enhanced mood elevation. Additionally, it showed promise in reducing anxiety behaviors in rodent models .
Biochemical Applications
The biochemical properties of this compound make it a valuable candidate for various research applications.
2.1. Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
2.2. Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Data Tables and Case Studies
To further elucidate the applications of this compound, the following tables summarize key findings from relevant studies.
3.1. Summary of Pharmacological Effects
3.2. Cytotoxicity Data
Mechanism of Action
The mechanism of action of N-[2-(1-hydroxyethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamides (TRPV1 Antagonists)
- Substituents : Fluorine and methylsulfonamido groups on the phenyl ring; pyridine-based alkoxy side chains.
- Synthesis : Alkoxylation of pyridine intermediates followed by amidation. Yields: 68–85% .
- Relevance : The hydroxyethyl group in the target compound may enhance solubility compared to fluoro/sulfonamido substituents.
Hybrid Molecules (Amphetamine/Flurbiprofen Derivatives) Example: 2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Synthesis: Condensation of amphetamine with flurbiprofen using DCC. High yields (~80%) .
Naproxen-Tryptamine Hybrid
- Example : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
- Synthesis : Reaction of tryptamine with naproxen. Characterized via NMR and MS .
- Relevance : Methoxy and naphthalenyl groups enhance binding to anti-inflammatory targets.
Physicochemical Properties
- Hydroxyethyl Group Impact : Expected to lower melting points compared to halogenated analogs due to increased polarity.
Spectral and Analytical Data
- NMR/MS Trends :
- Hydroxyethyl Group Detection : Expected O–H stretch at 3200–3600 cm⁻¹ (IR) and δ 1.2–1.5 ppm (1H NMR for CH2CH3).
Biological Activity
N-[2-(1-hydroxyethyl)phenyl]propanamide is a compound with emerging significance in biomedical research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique functional groups, including a hydroxyl group and an amide linkage. These features contribute to its biological activity by influencing its interaction with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and amide groups enhance its binding affinity to enzymes and receptors, potentially leading to various biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other compounds in the N-hydroxy-2-propenamide class, which have shown potent inhibition of histone deacetylases (HDACs) .
- Cell Growth Regulation : Preliminary studies indicate that derivatives of this compound could influence cell proliferation and apoptosis in cancer cells, highlighting its potential therapeutic applications .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, compounds structurally related to it have been shown to inhibit HDACs effectively, with IC50 values below 400 nM in enzyme assays .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | <400 | Various Carcinomas |
| NVP-LAQ824 | <750 | HCT116 |
In Vivo Studies
In vivo studies involving related compounds have indicated promising results regarding their efficacy against tumor models. For example, one study found that a derivative exhibited significant dose-related activity in xenograft models of colon and lung tumors .
Case Studies
- Histone Deacetylase Inhibition : A series of studies focused on the inhibition of HDACs using compounds similar to this compound. These studies revealed that modifications to the hydroxyl group significantly affected the potency and selectivity of the compounds against various cancer cell lines .
- GPR88 Agonist Activity : Another study investigated the structure-activity relationship (SAR) of compounds related to this compound, revealing that specific modifications could enhance agonist activity at GPR88 receptors, which are implicated in several neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| N-[2-(1-hydroxyethyl)phenyl]acetamide | Hydroxyl, Amide | Moderate HDAC inhibition |
| N-[2-(1-hydroxyethyl)phenyl]butanamide | Hydroxyl, Amide | Variable activity |
| N-[2-(1-hydroxyethyl)phenyl]pentanamide | Hydroxyl, Amide | Lower potency than propanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
